molecular formula C5H10N2O B2578664 N'-Hydroxy-1-methylcyclopropane-1-carboximidamide CAS No. 1351342-98-7

N'-Hydroxy-1-methylcyclopropane-1-carboximidamide

Cat. No.: B2578664
CAS No.: 1351342-98-7
M. Wt: 114.148
InChI Key: XOKBRZCNKAYJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-Hydroxy-1-methylcyclopropane-1-carboximidamide” is a chemical compound with the molecular formula C5H10N2O . It has a molecular weight of 114.15 . The IUPAC name for this compound is (1-methylcyclopropyl)(nitroso)methanamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N’-Hydroxy-1-methylcyclopropane-1-carboximidamide” is 1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h4H,2-3,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Safety and Hazards

The safety information available indicates that “N’-Hydroxy-1-methylcyclopropane-1-carboximidamide” is potentially dangerous. It has been assigned the GHS06 pictogram, indicating that it is toxic . The hazard statement H301 has been associated with this compound, suggesting that it is toxic if swallowed . Precautionary statements include P264, P270, P301+P310, P330, P405, and P501 .

Properties

IUPAC Name

N'-hydroxy-1-methylcyclopropane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2-3-5)4(6)7-8/h8H,2-3H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKBRZCNKAYJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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